

# Application Notes and Protocols for In Vivo Delivery of PBA-1105b

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**PBA-1105b** is an autophagy-targeting chimera (AUTOTAC) that demonstrates therapeutic potential by inducing the self-oligomerization of p62, a key receptor in selective autophagy. This activity enhances the clearance of ubiquitinated protein aggregates, which are implicated in a variety of neurodegenerative diseases and other proteopathies.[1][2] These application notes provide detailed protocols for the in vivo delivery of **PBA-1105b**, focusing on the methods used in preclinical studies with transgenic mouse models of tauopathy.

## **Mechanism of Action: AUTOTAC Platform**

The AUTOTAC platform represents a novel strategy for targeted protein degradation. Unlike other degradation technologies that rely on the ubiquitin-proteasome system, AUTOTACs leverage the autophagy-lysosome pathway. **PBA-1105b**, a derivative of PBA-1105 with a longer PEG-based linker, is designed to bind to the ZZ domain of the p62/SQSTM1 protein.[1] [3] This binding event induces a conformational change in p62, promoting its self-oligomerization and subsequent activation of the selective autophagy pathway.[3][4][5] This targeted activation leads to the enhanced engulfment and lysosomal degradation of specific cellular cargoes, such as aggregated tau proteins.[4][5]

## **Data Presentation**



The following table summarizes the quantitative data from an in vivo study evaluating the efficacy of PBA-1105 in a transgenic mouse model of tauopathy (hTauP301L-BiFC). The study demonstrates a dose-dependent reduction of insoluble human tau (hTau) in the brain tissue of treated mice.

| Treatment<br>Group     | N | Mean Normalized Densitomet ry (Insoluble hTau) | Standard<br>Deviation | Mean<br>Normalized<br>Densitomet<br>ry (Soluble<br>hTau) | Standard<br>Deviation |
|------------------------|---|------------------------------------------------|-----------------------|----------------------------------------------------------|-----------------------|
| Vehicle                | 5 | 1.0                                            | ± 0.20                | 1.0                                                      | ± 0.15                |
| PBA-1105<br>(20 mg/kg) | 5 | 0.6                                            | ± 0.18                | 1.1                                                      | ± 0.22                |
| PBA-1105<br>(50 mg/kg) | 5 | 0.3                                            | ± 0.15                | 1.0                                                      | ± 0.20                |

Data is derived from densitometry analysis of western blots from brain tissue lysates of hTauP301L-BiFC mice.[4]

## Experimental Protocols Formulation of PBA-1105b for In Vivo Administration

This protocol describes the preparation of **PBA-1105b** for intraperitoneal injection in mice.

#### Materials:

- **PBA-1105b** powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Solutol® HS 15
- Phosphate-buffered saline (PBS), sterile, pH 7.4



- Polyethylene glycol (PEG), average M.W. 400
- Sterile, pyrogen-free microcentrifuge tubes
- Sterile, pyrogen-free syringes and needles

Procedure (Option 1: DMSO/Solutol/PBS Formulation):

- Prepare a stock solution of PBA-1105b in DMSO. The concentration will depend on the final desired dosing volume and concentration.
- In a sterile tube, combine 5% DMSO (from the stock solution), 10% Solutol® HS 15, and 85% sterile PBS.
- Vortex the solution thoroughly until it is clear and homogenous.
- Filter the final formulation through a sterile 0.22 μm syringe filter before injection.
- This formulation has been successfully used for the intraperitoneal delivery of PBA-1105.[4]

Procedure (Option 2: PBS/PEG Formulation):

- Prepare a solution of 30% polyethylene glycol (PEG) in sterile PBS.
- Dissolve the required amount of **PBA-1105b** directly into the PBS/PEG solution.
- Vortex the solution until the compound is completely dissolved.
- Filter the final formulation through a sterile 0.22 μm syringe filter before injection.
- This alternative formulation has also been used for in vivo studies with PBA-1105.[4]

Note: The choice of formulation may depend on the specific experimental requirements and the solubility characteristics of the **PBA-1105b** batch. It is recommended to perform small-scale solubility tests before preparing a large batch.

## Intraperitoneal (IP) Injection Protocol for Mice

## Methodological & Application





This protocol outlines the standard procedure for administering **PBA-1105b** via intraperitoneal injection in mice.

#### Materials:

- Prepared PBA-1105b formulation
- Mouse restraint device (optional)
- 25-27 gauge needles
- 1 mL syringes
- 70% ethanol or other appropriate skin disinfectant
- Sterile gauze pads
- Sharps container

#### Procedure:

- Animal Restraint: Securely restrain the mouse. This can be done manually by scruffing the neck and securing the tail, or by using a restraint device. The animal should be held in a supine position with its head tilted slightly downwards.[6][7][8][9]
- Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen.[6][7][9] This location avoids major organs such as the cecum and urinary bladder.
- Disinfection: Swab the injection site with 70% ethanol on a sterile gauze pad and allow it to dry.[6][8]
- Needle Insertion: Using a new sterile needle and syringe for each animal, insert the needle, bevel up, at a 15-30 degree angle into the skin and abdominal wall.[6][7]
- Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or any colored fluid appears in the syringe hub, withdraw the needle and reinject at a different site with a fresh needle.[7][9]



- Injection: If no fluid is aspirated, slowly and steadily inject the **PBA-1105b** formulation.
- Needle Withdrawal: Withdraw the needle smoothly and return the mouse to its cage.
- Monitoring: Observe the animal for any signs of distress or adverse reactions immediately
  after the injection and at regular intervals as per the experimental protocol.
- Disposal: Dispose of the used needle and syringe in a designated sharps container.[7]

## **Visualizations**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. PBA-1105 Immunomart [immunomart.com]
- 3. The AUTOTAC chemical biology platform for targeted protein degradation via the autophagy-lysosome system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 9. research.vt.edu [research.vt.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Delivery of PBA-1105b]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623202#pba-1105b-delivery-method-for-in-vivo-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com